9-Carboxyanthracene MTSEA Amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

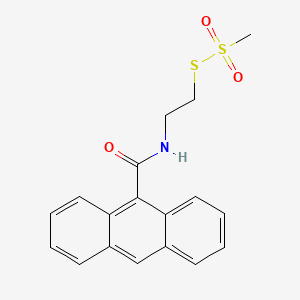

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKTEYJRHJSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675556 |

Source

|

| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-19-1 |

Source

|

| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 9-Carboxyanthracene MTSEA Amide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The synthesis and purification of bespoke chemical probes are fundamental to advancing our understanding of complex biological systems. 9-Carboxyanthracene MTSEA Amide stands out as a valuable tool, prized for its fluorescent anthracene core and its methanethiosulfonate (MTS) group, which allows for specific covalent labeling of cysteine residues in proteins. This guide provides a comprehensive, in-depth look at the synthesis and purification of this probe, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful outcome.

Core Principles and Strategic Considerations

The synthesis of this compound is a classic example of amide bond formation, a cornerstone of organic chemistry. The primary challenge lies in the activation of the carboxylic acid group of 9-anthracenecarboxylic acid to facilitate its reaction with the amine group of 2-aminoethyl methanethiosulfonate (MTSEA). The subsequent purification requires careful consideration of the fluorescent and reactive nature of the target molecule.

I. Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis can be broadly divided into two critical stages: the activation of 9-anthracenecarboxylic acid and the subsequent coupling with MTSEA.

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. Several methods can be employed for this activation, with the choice often depending on the scale of the reaction, desired purity, and available reagents.

One of the most common and effective methods is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[1]

Protocol 1: Formation of 9-Anthracenoyl Chloride

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 9-anthracenecarboxylic acid in an excess of thionyl chloride (approximately 5-10 equivalents). Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

-

Reaction: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the solid 9-anthracenecarboxylic acid and a color change.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic. The resulting 9-anthracenoyl chloride is a solid that is highly sensitive to moisture and is typically used immediately in the next step without further purification.

Expert Insight: The use of a small amount of a catalyst, such as a few drops of anhydrous N,N-dimethylformamide (DMF), can significantly accelerate the formation of the acyl chloride.

With the activated acyl chloride in hand, the next step is the nucleophilic acyl substitution reaction with MTSEA.

Protocol 2: Amide Bond Formation

-

Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-aminoethyl methanethiosulfonate hydrobromide (MTSEA) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (approximately 2.2 equivalents to neutralize the hydrobromide salt and the HCl generated during the reaction), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Reaction: Cool the MTSEA solution in an ice bath (0 °C). To this, add a solution of the freshly prepared 9-anthracenoyl chloride in the same anhydrous solvent dropwise with vigorous stirring. The dropwise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system would be a mixture of a nonpolar solvent like hexane or pentane and a more polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot corresponding to the product indicates the reaction's progression.

Table 1: TLC Monitoring Parameters

| Parameter | Recommended Conditions | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile adsorbent for moderately polar compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | Allows for good separation of the nonpolar anthracene moiety and the more polar amide product. The ratio can be adjusted based on observed Rf values. |

| Visualization | UV light (254 nm and 365 nm) | The anthracene core is highly UV-active and fluorescent, allowing for easy visualization. |

II. Purification of this compound: A Multi-Step Approach

Purification is a critical step to ensure the final product is free of unreacted starting materials and byproducts, which could interfere with subsequent biological experiments. A combination of aqueous workup and chromatography is typically employed.

The initial purification involves a series of aqueous washes to remove the base, any remaining water-soluble impurities, and salts.

Protocol 3: Extractive Workup

-

Quenching: Once the reaction is complete as determined by TLC, quench the reaction mixture by adding a small amount of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with additional dichloromethane. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

For higher purity, the crude product is subjected to column chromatography.

Protocol 4: Flash Column Chromatography

-

Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

-

Loading: Dissolve the crude product in a minimal amount of the solvent used for chromatography and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with a hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.[3]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Expert Insight: Given the fluorescent nature of the product, fractions can often be quickly assessed for the presence of the desired compound using a UV lamp.

For applications requiring very high purity, such as in drug development and sensitive biological assays, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended. Reversed-phase HPLC is a powerful technique for separating fluorescent probes.[4]

Table 2: Representative HPLC Purification Parameters

| Parameter | Recommended Conditions | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 mm I.D. x 150 mm, 5 µm) | The nonpolar stationary phase effectively retains the hydrophobic anthracene core. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | A gradient elution from a lower to a higher concentration of acetonitrile allows for the separation of compounds with varying polarities. TFA helps to improve peak shape. |

| Detection | Fluorescence Detector (Excitation: ~365 nm, Emission: ~450 nm) | Provides high sensitivity and selectivity for the anthracene fluorophore. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical and semi-preparative HPLC. |

Visualization of the Workflow

The overall process for the synthesis and purification of this compound can be visualized as follows:

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The final purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To assess the purity of the final compound.

Conclusion

The synthesis and purification of this compound, while requiring careful attention to detail, is an achievable process for researchers with a solid foundation in organic synthesis. By understanding the chemical principles behind each step, from the activation of the carboxylic acid to the multi-stage purification process, scientists can confidently produce this valuable fluorescent probe for their research endeavors. This guide provides the necessary framework and insights to navigate the synthesis and purification with a high probability of success, ultimately enabling the advancement of our understanding of biological systems.

References

- BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of 9-(2-Bromoethoxy)anthracene Derivatives.

- Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).

- Fisher Scientific. (n.d.). Amide Synthesis.

- Google Patents. (n.d.). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.

- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.

- MDPI. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.

- PMC. (n.d.). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells.

- ResearchGate. (2020). What is the best technique for amide purification?.

- Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

Sources

An In-Depth Technical Guide to 9-Carboxyanthracene MTSEA Amide: A Cysteine-Reactive Fluorescent Probe for Elucidating Protein Structure and Dynamics

This guide provides a comprehensive technical overview of 9-Carboxyanthracene MTSEA Amide, a versatile fluorescent probe designed for the specific labeling of cysteine residues in proteins. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, from its fundamental photophysical properties to detailed experimental protocols, empowering users to effectively harness its capabilities in their research endeavors.

Introduction: Unveiling Molecular Mechanisms with Targeted Fluorescence

The study of protein conformational changes is paramount to understanding biological function, from enzymatic activity to signal transduction. Site-specific fluorescent labeling has emerged as a powerful tool to probe these dynamic processes in real-time. This compound is a specialized derivative of anthracene, engineered to serve as a fluorescent reporter that can be covalently attached to cysteine residues within a protein of interest.[1] Its bifunctional nature, comprising a fluorescent anthracene-9-carboxamide core and a highly reactive methanethiosulfonate (MTS) group, allows for the precise introduction of a spectroscopic handle at a defined location.[1]

The strategic placement of this probe enables a range of sophisticated biophysical studies. The anthracene moiety's fluorescence is exquisitely sensitive to its local microenvironment, making it an ideal reporter for conformational shifts that alter the polarity or accessibility of the labeled site. Furthermore, its spectral properties position it as an effective donor in Fluorescence Resonance Energy Transfer (FRET) experiments, allowing for the measurement of intramolecular and intermolecular distances.[1]

This guide will provide a thorough exploration of the excitation and emission properties of this compound, a detailed protocol for its synthesis, a step-by-step guide to protein labeling, and an overview of its key applications in modern biochemical and biophysical research.

Photophysical Properties: The Spectroscopic Heart of the Probe

The anthracene chromophore typically exhibits strong absorption in the near-ultraviolet (UV) region and emits fluorescence in the blue-violet range of the spectrum. The absorption spectrum of anthracene derivatives generally displays characteristic vibronic bands. For instance, anthracene in aqueous solution shows emission peaks at approximately 380 nm, 400 nm, and 425 nm when excited at 250 nm.[2] The precise excitation and emission maxima of this compound will be influenced by the carboxyamide and MTSEA substitutions.

Environmental Sensitivity: A Reporter of Local Change

A key feature of the anthracene fluorophore is the sensitivity of its emission spectrum to the polarity of the surrounding environment. In nonpolar solvents, the fluorescence spectrum of anthracene derivatives often exhibits a well-defined vibrational structure. As the solvent polarity increases, this fine structure tends to become less resolved, and the emission maximum may shift. This solvatochromism is a powerful attribute, as a change in the local environment of the attached probe due to a protein conformational change will be reflected as a measurable change in the fluorescence signal, such as an increase in intensity or a spectral shift.[1]

A noteworthy characteristic of this compound is that the probe itself is typically weakly fluorescent in aqueous solution. Upon reaction with a thiol group, its local environment is altered, often leading to a significant enhancement of its fluorescence intensity.[1] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling the sensitive detection of labeling events and subsequent conformational changes.

Fluorescence Quenching: Probing Accessibility and Interactions

The fluorescence of the anthracene moiety can be diminished by various quenching processes. Collisional quenching, for instance, occurs when the excited fluorophore interacts with a quenching agent in the solution, leading to non-radiative decay to the ground state. The accessibility of the attached probe to soluble quenchers can, therefore, provide information about its location within the protein structure (i.e., buried versus solvent-exposed).

Suitability as a FRET Donor

With an emission profile in the blue-violet region, this compound is well-suited to act as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) studies.[1] FRET is a distance-dependent interaction between two fluorophores, a "donor" and an "acceptor."[3] When the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, and the two are in close proximity (typically 1-10 nm), non-radiative energy transfer can occur from the donor to the acceptor.[3][4] This results in a decrease in the donor's fluorescence and an increase in the acceptor's emission, providing a "molecular ruler" to measure distances within and between proteins.[3][4]

Table 1: Inferred Photophysical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Excitation Maximum (λex) | ~360 - 380 nm | Based on the absorption spectra of anthracene and 9-anthracenecarboxylic acid.[5] |

| Emission Maximum (λem) | ~400 - 450 nm | Emission of anthracene derivatives is typically in the blue-violet region.[1] |

| Quantum Yield (Φf) | Environmentally dependent | Weakly fluorescent in aqueous solution, with a significant increase upon binding to a thiol in a more hydrophobic environment.[1] |

| Molar Extinction Coefficient (ε) | Not determined | Can be determined experimentally via spectrophotometry. |

| Environmental Sensitivity | High | Emission spectrum and quantum yield are sensitive to solvent polarity.[1] |

| FRET Potential | Good Donor | Emission spectrum overlaps with the absorption spectra of common acceptors like fluorescein and rhodamine.[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves a two-step process starting from the commercially available 9-anthracenecarboxylic acid. The first step is the formation of an amide bond with cysteamine, followed by the conversion of the resulting thiol to a methanethiosulfonate.

Materials and Reagents

-

9-Anthracenecarboxylic acid

-

Cysteamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

S-Methyl methanethiosulfonate (MMTS)

-

Sodium bicarbonate (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Amide Coupling of 9-Anthracenecarboxylic Acid and Cysteamine

This step involves the activation of the carboxylic acid with EDC and NHS to form an active ester, which then reacts with the primary amine of cysteamine to form a stable amide bond.

Caption: Workflow for the amide coupling of 9-anthracenecarboxylic acid and cysteamine.

Protocol:

-

In a round-bottom flask, dissolve 9-anthracenecarboxylic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to the solution. If using the hydrochloride salt of EDC, add 1 equivalent of a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester.

-

In a separate flask, dissolve cysteamine hydrochloride (1.2 equivalents) in DMF and add triethylamine (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amine.

-

Slowly add the cysteamine solution to the activated 9-anthracenecarboxylic acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, N-(2-mercaptoethyl)anthracene-9-carboxamide, by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 2: Conversion of the Thiol to Methanethiosulfonate

The purified thiol from the previous step is then reacted with S-Methyl methanethiosulfonate (MMTS) to yield the final product, this compound.

Caption: Conversion of the intermediate thiol to the final MTSEA amide product.

Protocol:

-

Dissolve the purified N-(2-mercaptoethyl)anthracene-9-carboxamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add S-Methyl methanethiosulfonate (MMTS, 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protein Labeling with this compound: A Practical Workflow

The methanethiosulfonate (MTS) group of this compound reacts specifically and efficiently with the sulfhydryl group of cysteine residues to form a stable disulfide bond.[1][6] This reaction is the cornerstone of its application in protein labeling. For successful and specific labeling, it is often necessary to engineer a unique, solvent-accessible cysteine residue at the desired position within the protein of interest via site-directed mutagenesis.

Pre-Labeling Considerations

-

Protein Purity: The protein to be labeled should be of high purity to avoid non-specific labeling of other proteins.

-

Reducing Agents: Prior to labeling, it is crucial to ensure that the target cysteine residue is in its reduced (thiol) form. The use of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is recommended. TCEP is often preferred as it does not contain a thiol group and therefore does not compete with the protein for reaction with the MTS reagent. If DTT is used, it must be completely removed before adding the labeling reagent.

-

Buffer Selection: The labeling reaction should be performed in a buffer that is free of primary amines and thiols, which could react with the MTS reagent. Buffers such as HEPES or phosphate at a pH between 7.0 and 8.0 are suitable. The reaction is more efficient at slightly alkaline pH as the thiolate anion is the reactive species.

Step-by-Step Labeling Protocol

Caption: Experimental workflow for labeling a protein with this compound.

Protocol:

-

Protein Preparation:

-

Prepare the purified protein at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

If necessary, reduce the protein by adding TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.

-

-

Labeling Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO. This solution should be prepared fresh immediately before use.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any excess MTS reagent.

-

-

Removal of Unreacted Probe:

-

It is critical to remove the unreacted fluorescent probe from the labeled protein. This can be achieved by:

-

Dialysis: Dialyze the sample against a large volume of buffer (e.g., 3 x 1 L changes) for 24-48 hours.

-

Size-Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) to separate the labeled protein from the smaller, unreacted dye molecules.

-

-

-

Characterization of the Labeled Protein:

-

Degree of Labeling: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of the anthracene fluorophore at its absorption maximum (approximately 360-380 nm). The molar extinction coefficient of the probe, if not known, will need to be determined experimentally.

-

Mass Spectrometry: Confirm the covalent modification and determine the site of labeling by mass spectrometry analysis of the intact protein or its proteolytic digests.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications aimed at understanding protein structure and function.

Probing Protein Conformational Changes

The environmental sensitivity of the anthracene fluorophore allows for the real-time monitoring of conformational changes in proteins. A change in the protein's structure that alters the local environment of the labeled cysteine residue will result in a change in the fluorescence properties of the probe. This can be exploited to study:

-

Ligand Binding: The binding of a substrate, inhibitor, or allosteric modulator can induce conformational changes that are reported by the fluorescent probe.

-

Protein-Protein Interactions: The association or dissociation of protein complexes can be monitored by observing changes in the fluorescence of a strategically placed probe.

-

Membrane Protein Dynamics: For membrane proteins, changes in conformation related to channel gating, transporter cycling, or receptor activation can be investigated.

Determining Molecular Distances with FRET

By labeling two different sites on a protein or two interacting proteins with a FRET donor (such as this compound) and a suitable acceptor, the distance between these sites can be determined. This is a powerful technique for:

-

Mapping Protein Structure: By measuring multiple intramolecular distances, a low-resolution model of the protein's structure can be constructed.

-

Studying Protein Folding: The kinetics of protein folding can be followed by monitoring the change in distance between two labeled residues.

-

Analyzing Macromolecular Assemblies: The arrangement of subunits within a larger protein complex can be elucidated.

Substituted Cysteine Accessibility Method (SCAM)

This compound can be used in conjunction with SCAM to map the accessibility of cysteine residues within a protein.[6] By systematically introducing cysteine residues at different positions and measuring their reactivity with the probe, researchers can determine which regions of the protein are exposed to the solvent and which are buried within the protein core or a lipid membrane.

Conclusion: A Versatile Tool for Molecular Interrogation

This compound represents a powerful and versatile tool for the site-specific fluorescent labeling of proteins. Its environmentally sensitive fluorescence and suitability as a FRET donor provide researchers with a robust method to investigate the intricate details of protein structure, dynamics, and interactions. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this probe, enabling the generation of high-quality data to advance our understanding of complex biological systems and to facilitate the development of novel therapeutics. As with any experimental technique, careful optimization and validation are key to achieving reliable and insightful results.

References

- Czar, M. F., & Jockusch, R. A. (2015). Sensitive probes of protein structure and dynamics in well-controlled environments: combining mass spectrometry with fluorescence spectroscopy. Current opinion in structural biology, 34, 123–134.

-

Interchim. (n.d.). MTS reagents. Retrieved January 15, 2026, from [Link]

- Abdel-Mottaleb, M. S. A., et al. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 47-54.

- Khan, I., & Ahmad, A. (2024).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Agilent Technologies. (2010). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Retrieved January 15, 2026, from [Link]

- Puljung, M. C., & Zagotta, W. N. (2012). Fluorescent labeling of specific cysteine residues using CyMPL. Current protocols in protein science, Chapter 14, Unit14.14.

Sources

- 1. biotium.com [biotium.com]

- 2. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. people.bu.edu [people.bu.edu]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Quantum Yield of 9-Carboxyanthracene MTSEA Amide Following Thiol Conjugation

This guide provides a comprehensive technical overview of the fluorescence quantum yield (Φf) of 9-Carboxyanthracene MTSEA Amide, a thiol-reactive fluorescent probe. It is designed for researchers, scientists, and drug development professionals who utilize fluorescent labeling to study biomolecules. This document delves into the underlying photophysical principles, provides a detailed, field-proven protocol for quantum yield determination, and explains the causality behind the experimental choices, ensuring a self-validating and robust methodology.

Introduction: The "Turn-On" Nature of this compound

This compound is a bifunctional molecule designed for the targeted fluorescent labeling of cysteine residues in proteins and other thiol-containing biomolecules. Its architecture consists of a fluorescent reporter, the 9-carboxyanthracene moiety, and a thiol-reactive group, methanethiosulfonate (MTS). The MTS group reacts specifically and efficiently with sulfhydryl groups under mild conditions to form a stable disulfide bond.

A key feature of many such probes is the significant change in their fluorescent properties upon covalent reaction. In its unreacted state, the fluorescence of the anthracene fluorophore is often suppressed or "quenched" by the proximate MTS group. This phenomenon can be attributed to processes like photoinduced electron transfer (PET) from the fluorophore to the reactive group. Upon reaction with a thiol, the electronic structure of the reactive group is fundamentally altered, disrupting the quenching mechanism. This leads to a substantial increase in fluorescence intensity, a characteristic often referred to as "turn-on" fluorescence. This guide provides the framework for quantifying this change through the determination of the fluorescence quantum yield.

The Principle of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a fundamental parameter that measures the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal. The determination of Φf is crucial for comparing the performance of different fluorophores and for quantitative applications in biological imaging and sensing.

The quantum yield is sensitive to a variety of factors, including the inherent molecular structure of the fluorophore, the polarity and viscosity of the solvent, temperature, and the presence of quenching agents. For anthracene derivatives specifically, the substitution pattern on the anthracene ring can significantly influence photophysical properties.

Reaction Mechanism: Thiol-Induced Fluorescence Enhancement

The covalent attachment of this compound to a thiol-containing molecule (R-SH) proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a disulfide bond and the release of methanesulfinic acid.

Caption: Reaction of 9-Carboxyanthracene MTSEA with a thiol.

This chemical transformation is the basis for the "turn-on" fluorescence. The quenching effect of the MTS group is eliminated upon its conversion to a disulfide, leading to a significant increase in the fluorescence quantum yield of the anthracene fluorophore.

Experimental Determination of Quantum Yield: A Comparative Method

The most reliable and accessible method for determining the fluorescence quantum yield is the comparative method described by Williams et al. This technique involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.

The governing equation is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the test sample and the standard, respectively.

This protocol is designed to be a self-validating system by using a dilution series to ensure the linearity of the fluorescence response and to minimize inner filter effects.

Selection of a Quantum Yield Standard

The choice of the standard is critical for accuracy. The standard should have an absorption and emission profile that is reasonably close to the sample to minimize wavelength-dependent instrumental errors. For the blue-emitting 9-carboxyanthracene derivatives, two excellent standards are:

-

Quinine Sulfate: Dissolved in 0.1 M H₂SO₄, it has a well-established quantum yield of 0.58 . It is excited in the UV range, similar to anthracene derivatives.

-

9,10-Diphenylanthracene: Dissolved in cyclohexane, it has a high quantum yield of 0.90 . It is an excellent choice due to its structural similarity to the fluorophore .

This protocol will proceed using Quinine Sulfate as the standard due to its high stability and common availability.

Required Materials and Instrumentation

-

This compound

-

Thiol-containing compound: e.g., N-acetylcysteine (NAC) or glutathione (GSH)

-

Quantum Yield Standard: Quinine sulfate

-

Solvents: Spectroscopic grade Dimethyl sulfoxide (DMSO), 0.1 M Sulfuric Acid (H₂SO₄), and a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

UV-Vis Spectrophotometer

-

Corrected Fluorescence Spectrometer

-

Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Experimental Workflow

Caption: Workflow for comparative quantum yield determination.

Step-by-Step Protocol

Part 1: Preparation of Solutions

-

Standard Stock (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of ~0.5 at its absorption maximum (~350 nm).

-

Probe Stock (Unreacted): Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Thiol Stock: Prepare a 100 mM stock solution of N-acetylcysteine in PBS buffer (pH 7.4).

-

Reacted Probe Solution: Mix the this compound stock with an excess of the thiol stock (e.g., 1:100 molar ratio) in PBS buffer. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature, protected from light). The large excess of thiol ensures the complete conversion of the probe.

Part 2: Measurement Series

-

Create Dilution Series: For each of the three solutions (Standard, Unreacted Probe, Reacted Probe), prepare a series of at least five dilutions in their respective solvents (0.1 M H₂SO₄ for the standard, PBS/DMSO for the probes). The dilutions should be prepared such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This low absorbance range is crucial to avoid inner-filter effects.

-

Record Absorbance: For each dilution, record the UV-Vis absorbance spectrum. Note the absorbance value at the chosen excitation wavelength (λex). The λex should be the same for the standard and the sample if possible, or at least in a region where the standard is well-characterized. For quinine sulfate and the anthracene probe, an excitation wavelength of ~350 nm is appropriate.

-

Record Fluorescence:

-

Set the excitation wavelength on the fluorometer to the λex used for the absorbance measurements.

-

For each dilution, record the fully corrected fluorescence emission spectrum. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept identical for all measurements of the sample and the standard.

-

Record the emission spectrum of a solvent blank for each solvent system used.

-

Part 3: Data Analysis

-

Correct and Integrate Spectra: Subtract the solvent blank spectrum from each of the corresponding sample fluorescence spectra. Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot Data: For each of the three series (Standard, Unreacted Probe, Reacted Probe), create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine Gradients: The resulting plots should be linear. Perform a linear regression for each data set to determine the slope (gradient, Grad).

-

Calculate Quantum Yield: Use the equation provided in section 4.0 to calculate the quantum yield for the unreacted and reacted probes. Note the refractive indices of the solvents used (η for 0.1 M H₂SO₄ is ~1.33, and for aqueous buffers is also ~1.33; for mixed solvents, a weighted average can be used or looked up).

Expected Results and Data Presentation

The reaction of this compound with a thiol is expected to result in a significant increase in the fluorescence quantum yield. While specific values for this probe are not widely published, similar thiol-reactive probes can exhibit fluorescence enhancements of over 100-fold.

The quantitative data should be summarized in a clear, structured table for easy comparison.

| Sample | Solvent System | Excitation λ (nm) | Emission λmax (nm) | Gradient (Intensity/Abs) | Refractive Index (η) | Calculated Quantum Yield (Φf) |

| Quinine Sulfate (Std.) | 0.1 M H₂SO₄ | 350 | ~450 | GradST | 1.33 | 0.58 (known) |

| Unreacted Probe | PBS/DMSO | ~365 | ~420 | GradUnreacted | ~1.34 | Calculated Value |

| Thiol-Reacted Probe | PBS/DMSO | ~365 | ~420 | GradReacted | ~1.34 | Calculated Value |

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key principles:

-

Linearity Check: The use of a dilution series and the subsequent linear plot of intensity vs. absorbance validates that the measurements were taken in a concentration range free of inner-filter effects and detector saturation.

-

Use of a Certified Standard: Basing the calculation on a well-characterized, stable standard like quinine sulfate grounds the results against an accepted reference.

-

Instrument Correction: The requirement for a corrected fluorescence spectrometer accounts for the wavelength-dependent efficiency of the instrument's gratings and detectors, ensuring the true emission profile is analyzed.

By adhering to this protocol, researchers can confidently determine the quantum yield of this compound and its thiol adduct, providing a robust quantitative measure of its performance as a "turn-on" fluorescent probe.

References

-

Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

-

Samec, Z. S. M., et al. (2010). Thiol Reactive Probes and Chemosensors. Molecules. [Link]

-

University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

- Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst.

-

MDPI. (2021). Photophysical Properties of Anthracene Derivatives. [Link]

-

ResearchGate. (2020). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. [Link]

An In-depth Technical Guide to the Solubility of 9-Carboxyanthracene MTSEA Amide in Aqueous Buffers

Introduction

9-Carboxyanthracene Methanethiosulfonate Ethyl Amide (MTSEA) is a bifunctional chemical probe of significant interest in biophysical and pharmacological research. Its unique structure comprises a fluorescent 9-carboxyanthracene moiety and a thiol-reactive methanethiosulfonate (MTS) group.[1] This design allows for the covalent labeling of cysteine residues in proteins, enabling the study of protein structure, function, and dynamics through fluorescence-based techniques.[1] The anthracene group serves as a sensitive fluorescent reporter, while the MTS group provides a specific handle for attachment.[1]

Despite its utility, a significant challenge in working with 9-Carboxyanthracene MTSEA Amide is its limited solubility in aqueous buffers, a direct consequence of the hydrophobic nature of the polycyclic aromatic anthracene core. This guide provides a comprehensive overview of the factors governing the solubility of this compound and offers field-proven protocols for its effective dissolution and handling in experimental settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing effective solubilization strategies.

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₃S₂ |

| Molecular Weight | 359.46 g/mol |

| Appearance | Light Beige to Pale Yellow Solid |

| Melting Point | 168-170°C |

| Core Structure | Hydrophobic Anthracene |

| Reactive Group | Methanethiosulfonate (MTS) |

Data compiled from publicly available chemical information.[1]

The large, nonpolar anthracene ring system is the primary contributor to the molecule's poor water solubility. The principles of "like dissolves like" dictate that this hydrophobic compound will preferentially dissolve in nonpolar organic solvents over polar aqueous media.[2][3]

Factors Influencing Solubility in Aqueous Buffers

The successful preparation of a homogenous solution of this compound in an aqueous buffer is a multifactorial challenge. Key parameters that must be controlled include:

The Role of Co-solvents

Due to its hydrophobic nature, dissolving this compound directly in an aqueous buffer is often impractical. The use of a water-miscible organic co-solvent is a standard and effective strategy.

-

Recommended Co-solvents: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the solvents of choice for preparing a concentrated stock solution.[4] These aprotic, polar solvents can effectively solvate the this compound molecule. The parent molecule, 9-Anthracenecarboxylic acid, is known to be soluble in these solvents at approximately 1 mg/mL.[5]

-

Mechanism of Action: The co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar anthracene moiety.

The Critical Impact of pH

The pH of the aqueous buffer plays a dual role in the use of this compound, influencing both the stability of the reactive MTS group and potentially the solubility of the overall molecule.

-

Stability of the MTSEA Group: The methanethiosulfonate group is susceptible to hydrolysis in aqueous solutions. This hydrolysis is significantly accelerated at higher pH. The stability of the MTSEA reagent is crucial for its reactivity with the target cysteine residues.

| pH | Approximate Half-life of MTSEA at 20°C |

| 6.0 | ~92 minutes |

| 7.0 | ~12 minutes |

This data highlights the critical importance of preparing solutions fresh and considering the pH of the experimental buffer.

Buffer Composition and Ionic Strength

The choice of buffering agent and the ionic strength of the solution can impact the solubility of hydrophobic compounds.

-

Common Biological Buffers: Buffers such as phosphate-buffered saline (PBS), Tris, and HEPES are commonly used in biological experiments. However, the parent molecule, 9-anthracenecarboxylic acid, is reported to be insoluble in PBS (pH 7.2). This underscores the necessity of a co-solvent.

-

Ionic Strength: While high salt concentrations can sometimes increase the solubility of certain molecules ("salting in"), they can also decrease it ("salting out"). For hydrophobic compounds like this compound, the effect of ionic strength on solubility is generally less pronounced than that of co-solvents and pH. However, it is a parameter that can be optimized for specific applications.

Temperature

For most solid solutes, solubility increases with temperature.[2] However, for a thermally labile compound like this compound, increasing the temperature to aid dissolution is not recommended as it can accelerate the rate of hydrolysis of the MTSEA group. All dissolution steps should be performed at room temperature.

Experimental Protocols

The following protocols are designed to provide a reliable and reproducible method for the preparation of this compound solutions for use in biological experiments.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a high-concentration stock solution in an organic solvent. This is the recommended first step for all applications.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution, typically in the range of 10-50 mM, by adding the appropriate volume of anhydrous DMSO or DMF directly to the vial.

-

Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution.

-

Briefly centrifuge the vial to collect the entire solution at the bottom.

-

This stock solution should be prepared fresh for each experiment. If short-term storage is necessary, store in small aliquots at -20°C, protected from light and moisture. Minimize freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the organic stock solution into the final aqueous buffer.

Materials:

-

Concentrated stock solution of this compound in DMSO or DMF

-

Desired aqueous buffer (e.g., PBS, Tris, HEPES), pre-filtered and degassed if possible.

Procedure:

-

Determine the final desired concentration of this compound in your experiment.

-

It is critical to keep the final concentration of the organic co-solvent (DMSO or DMF) in the aqueous working solution as low as possible, typically ≤1% (v/v), to avoid adverse effects on biological samples.

-

Add the calculated volume of the concentrated stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent the precipitation of the hydrophobic compound as it is introduced into the aqueous environment.

-

Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration or slightly increase the percentage of the co-solvent (while remaining mindful of its potential effects on your system).

-

Use the freshly prepared aqueous working solution immediately, as the MTSEA group will begin to hydrolyze.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for preparing an aqueous working solution of this compound.

Caption: Workflow for preparing this compound solutions.

Troubleshooting Common Solubility Issues

| Problem | Potential Cause | Recommended Solution |

| Precipitation upon dilution into aqueous buffer | The concentration of the compound exceeds its solubility limit in the final buffer/co-solvent mixture. The hydrophobic nature of the anthracene core leads to aggregation in the aqueous environment. | - Lower the final concentration of the this compound.- Ensure rapid and vigorous mixing (vortexing) when adding the stock solution to the buffer.- Slightly increase the percentage of the organic co-solvent (e.g., from 0.5% to 1%), but be aware of its potential impact on your biological system. |

| Low or no labeling of target protein | The MTSEA group has hydrolyzed due to prolonged incubation in the aqueous buffer, especially at neutral or alkaline pH. The compound may have precipitated out of the solution, reducing its effective concentration. | - Prepare the aqueous working solution immediately before use.- If possible, perform the labeling reaction at a slightly acidic pH (e.g., pH 6.0-6.5) to improve the stability of the MTSEA group.- After preparing the working solution, briefly centrifuge it and check for a pellet to ensure the compound is fully dissolved before adding it to your sample. |

| Inconsistent experimental results | Inconsistent preparation of the working solution, leading to variations in the actual concentration of the active compound. Degradation of the solid compound due to improper storage. | - Adhere strictly to the standardized protocol for preparing the working solution.- Store the solid this compound desiccated at -20°C and protect it from light. Allow the vial to warm to room temperature before opening. |

Conclusion

The effective use of this compound in aqueous environments hinges on a well-defined strategy to overcome its inherent hydrophobicity while preserving the reactivity of its methanethiosulfonate group. The cornerstone of this strategy is the preparation of a concentrated stock solution in an anhydrous organic solvent, followed by a carefully executed dilution into the desired aqueous buffer with vigorous mixing. By understanding and controlling the key factors of co-solvent concentration, pH, and solution stability, researchers can reliably prepare homogenous working solutions of this powerful fluorescent probe, thereby ensuring the integrity and reproducibility of their experimental outcomes.

References

-

BenchChem. (2025). Contextualizing this compound as a Chemical Entity for Research. Retrieved from [Link]

-

Interchim. (n.d.). MTS reagents. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Polarity-based fluorescence probes: properties and applications. Retrieved from [Link]

-

NIH. (n.d.). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 9-Anthracenecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Retrieved from [Link]

-

PubMed. (n.d.). Re-evaluating the stability of COMU in different solvents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Retrieved from [Link]

-

PubMed. (n.d.). Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. Retrieved from [Link]

-

PubMed. (n.d.). Instability of the ABTS/peroxidase reaction product in biological buffers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Ethyl anthracene-9-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 5. Anthracene-9-carboxylic acid inhibits renal chloride reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Stability of 9-Carboxyanthracene MTSEA Amide: A Technical Guide for Researchers

For scientists and drug development professionals leveraging the unique properties of 9-Carboxyanthracene MTSEA Amide, a comprehensive understanding of its stability and optimal storage conditions is paramount to ensure experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth analysis of the factors governing the stability of this bifunctional molecule, which marries a stable fluorescent anthracene reporter with a highly reactive methanethiosulfonate (MTS) group for thiol modification. We will delve into the chemical rationale behind recommended storage and handling protocols, offering field-proven insights to maximize the shelf-life and performance of this valuable research tool.

The Dichotomy of Stability: Understanding the Core Components

This compound's stability profile is best understood by considering its two key functional moieties: the 9-Carboxyanthracene fluorescent reporter and the methanethiosulfonate (MTSEA) thiol-reactive group.

-

9-Carboxyanthracene Moiety: The anthracene core is a robust and photostable fluorophore. Aromatic systems like anthracene are generally stable under typical laboratory conditions. The carboxyamide linkage to the MTSEA group is also a stable covalent bond. The parent compound, 9-Anthracenecarboxylic acid, is known to be stable for at least four years when stored at -20°C[1][2]. This inherent stability of the fluorophore ensures that the fluorescent properties of the molecule are less prone to degradation under proper storage.

-

Methanethiosulfonate (MTSEA) Moiety: In stark contrast to the stable fluorophore, the MTSEA group is highly reactive and susceptible to degradation, particularly through hydrolysis. This reactivity is, of course, the very reason it is a valuable tool for specifically targeting cysteine residues in proteins[3][4][5][6]. However, this also means that improper storage and handling can lead to the loss of its thiol-reactive capability, rendering the molecule useless for its intended purpose.

Critical Factors Influencing Stability

The longevity and efficacy of this compound are dictated by several environmental factors. Understanding and controlling these is key to preventing premature degradation.

Moisture: The Primary Catalyst for Degradation

The methanethiosulfonate group is hygroscopic and readily undergoes hydrolysis in the presence of water[3]. This reaction cleaves the thiosulfonate bond, yielding methanesulfinic acid and a thiol, thereby inactivating the reagent's ability to react with target cysteines. Therefore, minimizing exposure to moisture is the single most critical factor in preserving the compound.

Temperature: Slowing the Inevitable

As with most chemical reactions, the rate of hydrolysis and other potential degradation pathways is temperature-dependent. Storing the compound at low temperatures significantly slows down these processes. The recommended storage temperature for solid this compound is -20°C [4][5][6][7].

pH: A Delicate Balance in Solution

When preparing solutions of this compound, the pH of the buffer is a critical consideration. The hydrolysis of MTS reagents is significantly accelerated at higher pH[3][5][6]. For instance, MTSEA has a half-life of about 15 minutes at pH 7.5 and ambient temperature[5]. Therefore, for experiments requiring the compound to be in a buffer, it is crucial to prepare the solution immediately before use and to work at a pH that balances reactivity with stability, typically near physiological pH (7.0-7.5)[8].

Light: Protecting the Fluorophore

While the anthracene moiety is relatively photostable, prolonged exposure to intense light can lead to photobleaching, reducing the quantum yield and compromising its utility as a fluorescent reporter[9][10][11]. It is a general best practice to protect all fluorescent compounds from light during storage and handling[7][8].

Recommended Storage Conditions: A Summary

To ensure the long-term stability and performance of this compound, the following storage conditions are imperative:

| Parameter | Solid Compound | Stock Solutions (in Anhydrous Solvent) |

| Temperature | -20°C | -20°C or -80°C for long-term storage |

| Atmosphere | Desiccated (e.g., in a desiccator with desiccant) | Under an inert gas (e.g., argon or nitrogen) |

| Light | Protected from light (e.g., in an amber vial) | Protected from light (e.g., in an amber vial or wrapped in foil) |

| Solvent | N/A | Anhydrous DMSO or DMF |

Experimental Protocols for Optimal Handling and Storage

Adherence to rigorous experimental protocols is essential for maintaining the integrity of this compound.

Protocol for Handling and Storing the Solid Compound

-

Receiving and Initial Storage: Upon receipt, immediately store the vial of solid this compound at -20°C in a desiccator.

-

Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction to the bulk supply, it is highly recommended to aliquot the solid compound into smaller, single-use vials upon first opening.

-

Weighing: Before opening a vial that has been stored at low temperature, allow it to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation from forming on the compound.

-

Atmosphere: If possible, handle the solid compound in a glove box under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

-

Resealing and Storage: After dispensing the desired amount, tightly reseal the vials and store them at -20°C in a desiccator.

Protocol for Preparing and Storing Stock Solutions

-

Solvent Selection: Use only high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions. These polar aprotic solvents are excellent for dissolving the compound and are less prone to reacting with the MTSEA group than protic solvents like water or alcohols[3][12].

-

Preparation: Dissolve the solid this compound in the anhydrous solvent to the desired concentration (e.g., 10 mM). Briefly vortex to ensure complete dissolution.

-

Aliquoting: Immediately aliquot the stock solution into small, single-use, light-protected vials (e.g., amber microcentrifuge tubes). The volume of the aliquots should be tailored to the typical experimental needs to avoid multiple freeze-thaw cycles of a single aliquot.

-

Storage: Store the aliquots at -20°C or for longer-term storage, at -80°C.

-

Usage: When needed, remove a single aliquot from the freezer and allow it to thaw at room temperature, protected from light. Use the solution immediately and discard any unused portion of the thawed aliquot. Do not refreeze and reuse thawed aliquots.

Visualizing Stability Factors and Workflow

To further clarify the critical aspects of handling and storage, the following diagrams illustrate the key degradation pathway and the recommended experimental workflow.

A diagram illustrating the primary degradation pathways for this compound.

A recommended workflow for the handling and storage of this compound.

Conclusion: Upholding Experimental Integrity

The successful application of this compound in research and development hinges on a meticulous approach to its storage and handling. By understanding the inherent instability of the methanethiosulfonate group and implementing the protective measures outlined in this guide, researchers can ensure the reagent's potency and the reproducibility of their experiments. The principles of minimizing exposure to moisture, light, and elevated temperatures, coupled with proper aliquoting and the use of anhydrous solvents, form the bedrock of best practices for working with this and other thiol-reactive probes.

References

-

Jena Bioscience. (n.d.). Properties of Fluorescent Dyes. Retrieved from [Link]

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

- Chen, Y., et al. (2014). A highly stable and water-soluble fluorescent dye for fluorescence imaging of living cells.

-

Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). A highly stable and water-soluble fluorescent dye for fluorescence imaging of living cells. Journal of Materials Chemistry B. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Fluorescent dyes: spectra, types & applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiol Reactive Probes and Chemosensors. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Properties of Fluorescent Dyes - News Blog - Jena Bioscience [jenabioscience.com]

- 10. labinsights.nl [labinsights.nl]

- 11. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. CPM, Thiol-reactive fluorescent probe (CAS 76877-33-3) | Abcam [abcam.com]

An In-depth Technical Guide to Site-Specific Protein Labeling with 9-Carboxyanthracene MTSEA Amide

This guide provides a comprehensive overview of the principles, practical protocols, and applications of 9-Carboxyanthracene Methanethiosulfonate Ethylamide (MTSEA) for the fluorescent labeling of cysteine residues in proteins. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for studying protein structure, function, and dynamics.

Introduction: The Power of Site-Specific Fluorescent Labeling

The ability to selectively attach fluorescent probes to specific sites within a protein is a cornerstone of modern biological research. It allows for the real-time visualization and quantification of protein localization, conformational changes, and interactions with other biomolecules. Among the various amino acid residues, cysteine, with its unique thiol group, offers a prime target for site-specific modification due to its relatively low abundance and high nucleophilicity.[1][2]

9-Carboxyanthracene MTSEA Amide is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues. It combines the environmentally sensitive fluorescence of the anthracene moiety with the highly specific and efficient reactivity of the methanethiosulfonate (MTS) group.[3] This makes it a valuable tool for a wide range of applications, from fundamental biophysical studies to high-throughput screening in drug discovery.

The Chemistry of this compound and its Reaction with Cysteine

Molecular Structure and Properties

This compound is comprised of two key functional components:

-

The Fluorophore: The 9-carboxyanthracene group is a well-characterized fluorophore that exhibits excitation in the near-UV range and emits blue fluorescence.[3] Its fluorescence properties, including quantum yield and emission maximum, are often sensitive to the local environment, making it a useful reporter of changes in protein conformation and binding events.[3][4][5][6]

-

The Cysteine-Reactive Group: The methanethiosulfonate (MTS) group is a highly efficient and specific thiol-reactive moiety.[3] It reacts with the sulfhydryl group of a cysteine residue to form a stable disulfide bond.[3] This reaction is highly selective for thiols over other nucleophilic groups, such as amines, under physiological pH conditions.[7]

| Property | Value | Source |

| IUPAC Name | N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide | [3] |

| CAS Number | 1159977-19-1 | [3] |

| Molecular Formula | C₁₈H₁₇NO₃S₂ | [3] |

| Molecular Weight | 359.46 g/mol | [3] |

| Appearance | Light Beige to Pale Yellow Solid | [3] |

| Melting Point | 168-170°C | [3] |

The Reaction Mechanism

The reaction between this compound and a cysteine residue proceeds via a nucleophilic attack of the thiolate anion of the cysteine on the sulfur atom of the MTS group. This results in the formation of a disulfide bond and the release of methanesulfinic acid.

Caption: Reaction of this compound with a cysteine residue.

This reaction is highly specific and proceeds efficiently at neutral to slightly basic pH (6.5-7.5), where a sufficient concentration of the reactive thiolate anion is present.[8]

Experimental Protocol for Protein Labeling

This section provides a detailed, step-by-step protocol for the labeling of a protein with this compound.

Essential Pre-Labeling Considerations: The Importance of a Reduced Thiol

For successful and specific labeling, it is critical to ensure that the target cysteine residues are in their reduced, free thiol state. Disulfide bonds within or between proteins must be reduced prior to labeling.

-

Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is often the reducing agent of choice as it is stable, odorless, and does not contain a free thiol group that could compete with the protein for the labeling reagent. Dithiothreitol (DTT) can also be used, but it must be completely removed before the addition of the MTSEA reagent.

-

Removal of Reducing Agents: If DTT is used, it must be removed from the protein solution immediately before labeling. This can be achieved by dialysis, desalting columns, or spin filtration.

Caption: Workflow for the reduction of cysteine residues before labeling.

Step-by-Step Labeling Protocol

-

Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols and primary amines. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4.

-

Reduce Cysteine Residues: If necessary, reduce the protein as described in section 3.1.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.

-

Purification: Remove the unreacted probe and byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Determination of Labeling Efficiency

The degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the anthracene fluorophore (approximately 360-380 nm, A_max).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the absorbance of the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the concentration of the fluorophore: Fluorophore Concentration (M) = A_max / ε_fluorophore where ε_fluorophore is the molar extinction coefficient of 9-Carboxyanthracene at its absorbance maximum.

-

Calculate the Degree of Labeling: DOL = Fluorophore Concentration / Protein Concentration

Spectroscopic Properties and Applications

The anthracene fluorophore is known to be sensitive to its local environment, which can be exploited to study protein dynamics.

| Spectroscopic Parameter | Approximate Value (for Anthracene Derivatives) | Notes |

| Excitation Maximum (λ_ex) | 360 - 380 nm | Can be solvent and environment dependent. |

| Emission Maximum (λ_em) | 420 - 450 nm | A blue-shifted emission is often observed in more hydrophobic environments. |

| Quantum Yield (Φ_f) | Variable | Highly dependent on the local environment; can increase in non-polar environments. |

| Fluorescence Lifetime (τ) | ~1-10 ns | Can be influenced by quenchers in the vicinity of the fluorophore. |

Note: The exact spectroscopic properties of the this compound-protein conjugate should be determined experimentally as they can vary depending on the protein and the labeling site.

Applications in Research and Drug Development

-

Conformational Changes: Changes in the fluorescence intensity, emission wavelength, or lifetime of the attached probe can be used to monitor protein conformational changes upon ligand binding, protein-protein interaction, or changes in the cellular environment.

-

Substituted Cysteine Accessibility Method (SCAM): This technique uses a series of MTS reagents with different properties to probe the accessibility and local environment of engineered cysteine residues, providing insights into protein structure and channel gating mechanisms.[3]

-

Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable acceptor fluorophore, 9-Carboxyanthracene can act as a FRET donor to measure distances and monitor dynamic processes within or between proteins.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete reduction of cysteines. | Ensure complete reduction with a sufficient excess of TCEP or DTT. If using DTT, ensure its complete removal. |

| Hydrolysis of the MTSEA reagent. | Prepare the stock solution of the probe immediately before use in anhydrous solvent. | |

| Incorrect pH of the reaction buffer. | Ensure the pH is between 6.5 and 7.5 for optimal thiol reactivity.[8] | |

| Non-specific Labeling | Reaction with other nucleophilic residues. | Perform the labeling reaction within the recommended pH range of 6.5-7.5 to favor thiol modification. |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the labeling reagent and/or the reaction time. |

| Changes in protein solubility upon labeling. | Optimize buffer conditions (e.g., add mild detergents or glycerol). |

Conclusion

This compound is a versatile and powerful tool for the site-specific fluorescent labeling of cysteine residues in proteins. Its environmentally sensitive fluorophore and highly specific thiol-reactive group enable a wide range of applications in modern biological research. By following the principles and protocols outlined in this guide, researchers can effectively utilize this probe to gain valuable insights into protein structure, function, and dynamics.

References

-

Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]

-

Creative Biolabs. Troubleshooting Guides. [Link]

-

MDPI. (2014, June 12). New Environment-Sensitive Multichannel DNA Fluorescent Label for Investigation of the Protein-DNA Interactions. [Link]

-

MDPI. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. [Link]

-

MDPI. (2022, August 2). Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs. [Link]

-

NIH. (2019, November 3). Protein Chemical Labeling Using Biomimetic Radical Chemistry. [Link]

-

NIH. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. [Link]

-

NIH. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. [Link]

-

NIH. (2019, October 25). Anthracene phytotoxicity in the freshwater flagellate alga Euglena agilis Carter. [Link]

-

NIST. 9-Anthracenecarboxylic acid. [Link]

-

PubMed. Efficient site-specific labeling of proteins via cysteines. [Link]

-

PubMed. (2010, January). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. [Link]

-

ResearchGate. (2025, August 6). Imaging of Conformational Changes of Proteins with a New Environment-Sensitive Fluorescent Probe Designed for Site-Specific Labeling of Recombinant Proteins in Live Cells | Request PDF. [Link]

-

AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. [Link]

-

Biology Stack Exchange. (2012, June 4). Troubleshooting bioconjugates migration in a SDS-PAGE gel?[Link]

-

PubChem. 9-Anthracenecarboxylic acid. [Link]

-

ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]

-

SpectraBase. 9-Anthracenecarboxylic acid. [Link]

Sources

- 1. Protein Chemical Labeling Using Biomimetic Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues [mdpi.com]

- 5. New Environment-Sensitive Multichannel DNA Fluorescent Label for Investigation of the Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Harnessing the Blue Hue: A Senior Application Scientist's Guide to the Fluorescence of Anthracene Derivatives in Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction